N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide
Description
N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic 1,2,4-triazole derivative characterized by a 2,6-diethylphenyl group at the 4-position of the triazole core, a propan-2-ylsulfanyl substituent at the 5-position, and a 4-methoxybenzamide moiety linked via a methyl group at the 3-position. The synthesis of such derivatives typically involves cyclization reactions of hydrazinecarbothioamides or alkylation of triazole-thiones, as seen in analogous compounds . Key structural features, such as the electron-donating methoxy group on the benzamide and the lipophilic propan-2-ylsulfanyl substituent, may enhance bioavailability and target binding efficiency compared to simpler triazole derivatives.
Properties
IUPAC Name |
N-[[4-(2,6-diethylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O2S/c1-6-17-9-8-10-18(7-2)22(17)28-21(26-27-24(28)31-16(3)4)15-25-23(29)19-11-13-20(30-5)14-12-19/h8-14,16H,6-7,15H2,1-5H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTHDYUQMYXSSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)N2C(=NN=C2SC(C)C)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves several steps. One common synthetic route includes the reaction of 2,6-diethylphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then reacted with isopropyl bromide to introduce the isopropylsulfanyl group. The resulting compound is cyclized with hydrazine hydrate to form the triazole ring. Finally, the triazole derivative is reacted with 4-methoxybenzoyl chloride to yield the target compound .
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the triazole ring or the methoxy group.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride can produce alcohols or amines.
Scientific Research Applications
N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It is studied for its potential antimicrobial and antifungal properties, making it a candidate for new antibiotic and antifungal drugs.
Medicine: The compound’s anticancer properties are of particular interest, with research focusing on its ability to inhibit cancer cell growth and induce apoptosis.
Mechanism of Action
The mechanism of action of N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit enzymes involved in the biosynthesis of essential cellular components, such as ergosterol in fungi or nucleic acids in cancer cells. This inhibition disrupts cellular processes, leading to cell death. The compound also interacts with various signaling pathways, modulating cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from the 1,2,4-Triazole Family
Table 1: Structural and Functional Comparison of Selected 1,2,4-Triazole Derivatives
Key Differences and Implications
The propan-2-ylsulfanyl substituent enhances metabolic stability compared to thione (-SH) analogues, as thioethers are less prone to oxidation than thiols .
Spectral and Tautomeric Behavior
- Unlike thione tautomers (e.g., compounds [7–9]), the target compound’s propan-2-ylsulfanyl group eliminates tautomeric ambiguity, simplifying spectral interpretation (e.g., absence of ν(S-H) ~2500–2600 cm⁻¹) .
Benzamide vs.
Research Findings and Implications
- Antiviral Potential: While the target compound’s activity remains untested, structurally related triazole-thiones (e.g., ’s derivatives) exhibit anti-CMV activity, suggesting a plausible mechanism of action via inhibition of viral replication enzymes .
- Metabolic Stability : The propan-2-ylsulfanyl group may reduce first-pass metabolism compared to compounds with electron-withdrawing substituents (e.g., sulfonyl groups in [7–9]), as inferred from cytochrome P450 substrate studies on analogous thioethers .
Biological Activity
N-{[4-(2,6-diethylphenyl)-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- Molecular Formula : C23H28N4OS
- Molecular Weight : 440.6 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Case Study 1 : A study assessed the compound's activity against breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 15 µM, indicating moderate potency in inhibiting cell proliferation.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties. It demonstrated promising activity against both Gram-positive and Gram-negative bacteria.
- Case Study 2 : In vitro tests revealed that the compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The triazole moiety may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through the activation of caspases.
- Disruption of Membrane Integrity : The antimicrobial effects may be due to the disruption of bacterial cell membranes.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the phenyl and triazole rings significantly impact the biological activity:
- Substituents on the phenyl ring enhance lipophilicity and cellular uptake.
- The presence of a methoxy group on the benzamide enhances binding affinity to target proteins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
